molecular formula C11H20O2 B13858779 2-Ethyl-4-methylpentyl Acrylate

2-Ethyl-4-methylpentyl Acrylate

Cat. No.: B13858779
M. Wt: 184.27 g/mol
InChI Key: WOLHCCHTMOQSMI-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpentyl Acrylate is an organic compound with the molecular formula C11H20O2. It is an acrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its reactivity due to the presence of the acrylate group, making it a valuable building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-methylpentyl Acrylate can be synthesized through the esterification of acrylic acid with 2-ethyl-4-methylpentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylpentyl Acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-4-methylpentyl Acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylpentyl Acrylate primarily involves its reactivity as an acrylate ester. The acrylate group can undergo polymerization, forming long chains that contribute to the material’s properties. Additionally, the ester group can participate in various chemical reactions, introducing functional groups that enhance the compound’s utility in different applications .

Comparison with Similar Compounds

Similar Compounds

  • Butyl Acrylate
  • Ethyl Acrylate
  • Methyl Methacrylate
  • 2-Ethylhexyl Acrylate

Comparison

2-Ethyl-4-methylpentyl Acrylate is unique due to its specific alkyl chain, which imparts distinct properties such as flexibility and hydrophobicity. Compared to butyl acrylate and ethyl acrylate, it offers better adhesion and flexibility. Methyl methacrylate, on the other hand, provides higher rigidity but lower flexibility. 2-Ethylhexyl acrylate is similar in terms of flexibility but differs in its longer alkyl chain, affecting its solubility and polymerization behavior .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(2-ethyl-4-methylpentyl) prop-2-enoate

InChI

InChI=1S/C11H20O2/c1-5-10(7-9(3)4)8-13-11(12)6-2/h6,9-10H,2,5,7-8H2,1,3-4H3

InChI Key

WOLHCCHTMOQSMI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)COC(=O)C=C

Origin of Product

United States

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